molecular formula C20H19N5O B7122494 N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide

N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide

Cat. No.: B7122494
M. Wt: 345.4 g/mol
InChI Key: CRWJUTOQEOYYRC-UHFFFAOYSA-N
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Description

N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-2-25-18-10-7-13(12-21)11-17(18)23-20(25)24-19(26)16-9-8-14-5-3-4-6-15(14)22-16/h7-11H,2-6H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWJUTOQEOYYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N=C1NC(=O)C3=NC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be constructed through cyclization reactions involving appropriate precursors.

    Coupling of the Benzimidazole and Tetrahydroquinoline Units: The final step involves coupling the benzimidazole and tetrahydroquinoline units through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents onto the benzimidazole or tetrahydroquinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, known for their antimalarial activity.

Uniqueness

N-(5-cyano-1-ethylbenzimidazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide is unique due to its combined benzimidazole and tetrahydroquinoline structure, which imparts distinct chemical and biological properties. This dual structural motif allows for a broader range of interactions with biological targets, potentially leading to novel therapeutic applications.

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